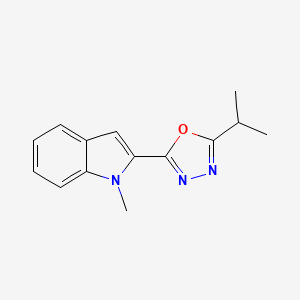

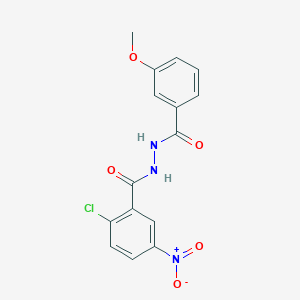

2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a heterocyclic compound that has shown promising results in various scientific studies.

科学的研究の応用

Oxadiazoles in Medicinal Chemistry

Oxadiazoles, including the 1,3,4-oxadiazole derivatives, are recognized for their utility in drug design due to their bioisosteric properties, which can replace ester and amide functionalities. These compounds exhibit significantly lower lipophilicity and improved metabolic stability, hERG inhibition, and aqueous solubility compared to their isomeric counterparts. This suggests potential for the development of novel therapeutics with enhanced pharmacokinetic profiles. The synthesis of a broad spectrum of 1,3,4-oxadiazoles under mild conditions has been elaborated, highlighting their versatility in medicinal chemistry (Boström et al., 2012).

Corrosion Inhibition

Research has demonstrated the efficacy of 1,3,4-oxadiazole derivatives in corrosion inhibition for mild steel in sulphuric acid, showing that these compounds can form protective layers on metal surfaces. This property is particularly relevant for industrial applications where corrosion resistance is crucial. The studies utilize gravimetric, electrochemical, SEM, and computational methods to elucidate the mechanisms behind their effectiveness, indicating a mixed mode of physisorption and chemisorption (Ammal et al., 2018).

Anticancer Activity

A series of 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles were synthesized and evaluated for their anticancer activities, with certain compounds showing promise in inhibiting the proliferation of cancer cells. This research points towards the potential of 1,3,4-oxadiazole derivatives in the development of new cancer treatments, emphasizing the importance of structural modifications for enhancing antiproliferative activity (Wang et al., 2012).

Enzyme Inhibition

The exploration of 1,3,4-oxadiazole derivatives has extended to their use as enzyme inhibitors, with studies revealing their potential in inhibiting human monoamine oxidase (MAO) A and B. This suggests their applicability in treating neurodegenerative disorders, such as Parkinson’s disease, by modulating enzymatic activity involved in neurotransmitter metabolism (Efimova et al., 2023).

作用機序

Mode of action

The mode of action of indole and oxadiazole derivatives can vary greatly depending on the specific compound and its targets . Without specific information on “2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole” or “1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole”, it’s difficult to provide a detailed explanation.

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways due to their ability to bind to multiple receptors . Again, the specific pathways affected by “this compound” or “1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole” would depend on their specific targets.

Pharmacokinetics

The ADME properties of a compound can greatly affect its bioavailability. Without specific information on “this compound” or “1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1h-indole”, it’s difficult to provide a detailed outline .

特性

IUPAC Name |

2-(1-methylindol-2-yl)-5-propan-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-9(2)13-15-16-14(18-13)12-8-10-6-4-5-7-11(10)17(12)3/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRPOKZTHCKESF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethoxypropyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2468779.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-1,3-dithiolane-2-carboxamide](/img/structure/B2468781.png)

![2-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2468782.png)

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2468786.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(cyclopentylamino)formamide](/img/structure/B2468788.png)

![Ethyl 2-{4-[(tert-butoxycarbonyl)amino]piperidino}-5-pyrimidinecarboxylate](/img/structure/B2468797.png)